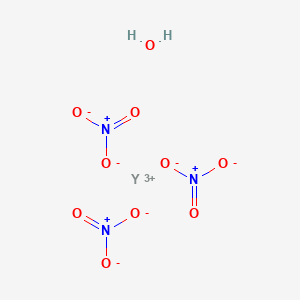

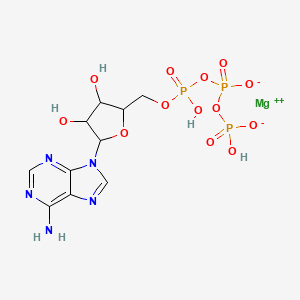

![molecular formula C24H32FN3O6S B13387525 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methyl-N-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid ethyl ester](/img/structure/B13387525.png)

7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methyl-N-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rosuvastatin ethyl ester is a derivative of rosuvastatin, a lipid-lowering drug that belongs to the statin class of medications. Statins are widely used to manage elevated lipid levels and reduce the risk of cardiovascular diseases by inhibiting the endogenous production of cholesterol in the liver. Rosuvastatin ethyl ester is specifically designed to enhance the pharmacokinetic properties of rosuvastatin, making it more effective in reducing cholesterol levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of rosuvastatin ethyl ester involves several steps. The process begins with (4R-cis)-6-[(acetoxyl)methyl]-2,2-dimethyl-1,3-dioxane-4-ethyl acetate as the initial raw material. This compound is treated with an alkali to obtain (4R-cis)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-ethyl acetate. This intermediate is then reacted with p-nitrobenzenesulfonyl chloride to generate (4R-cis)-6-[(p-nitrobenzenesulfonyl)oxy]-2,2-dimethyl-1,3-dioxane-4-ethyl acetate. Subsequent reactions with 2-mercaptobenzothiazole and oxidation steps lead to the formation of (4R-cis)-6-[(benzothiazolesulfonyl)methyl]-2,2-dimethyl-1,3-dioxane-4-ethyl acetate. Finally, this compound is reacted with 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-formyl-1-pyridine to produce the target product, rosuvastatin ethyl ester .

Industrial Production Methods: In industrial settings, the production of rosuvastatin ethyl ester involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Rosuvastatin ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Reagents such as p-nitrobenzenesulfonyl chloride and 2-mercaptobenzothiazole are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various intermediates that are crucial for the synthesis of rosuvastatin ethyl ester. These intermediates are further processed to obtain the final product .

Aplicaciones Científicas De Investigación

Rosuvastatin ethyl ester has numerous applications in scientific research:

Chemistry: It is used in the study of lipid-lowering agents and their synthesis.

Biology: Researchers use it to investigate the biological pathways involved in cholesterol metabolism.

Medicine: It is studied for its potential to reduce cardiovascular risks and manage hyperlipidemia.

Industry: It is used in the pharmaceutical industry for the development of lipid-lowering medications

Mecanismo De Acción

Rosuvastatin ethyl ester works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme catalyzes the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, rosuvastatin ethyl ester reduces the production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the blood .

Comparación Con Compuestos Similares

- Atorvastatin

- Simvastatin

- Pravastatin

- Fluvastatin

- Lovastatin

Comparison: Rosuvastatin ethyl ester is unique among statins due to its higher potency and efficacy in reducing cholesterol levels. It has a stronger binding affinity to 3-hydroxy-3-methylglutaryl coenzyme A reductase compared to other statins, making it more effective in lowering LDL cholesterol. this increased potency also comes with a higher risk of side effects, such as statin-induced myopathy .

Propiedades

IUPAC Name |

ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18-19,29-30H,6,13-14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHKEMUMXTZIIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32FN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13387456.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-amino-2'-chloro-](/img/structure/B13387482.png)

![2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)

![9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole](/img/structure/B13387489.png)

![Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)

![2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid](/img/structure/B13387499.png)

![Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-](/img/structure/B13387522.png)

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13387529.png)